molecular formula C10H8ClNO B8224042 8-Chloro-7-methylquinolin-2(1H)-one

8-Chloro-7-methylquinolin-2(1H)-one

Cat. No.: B8224042
M. Wt: 193.63 g/mol
InChI Key: ODZHNULARMFDFO-UHFFFAOYSA-N
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Description

8-Chloro-7-methylquinolin-2(1H)-one: is a chemical compound with the molecular formula C10H8ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroquinoline and methylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

8-Chloro-7-methylquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-Chloro-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: A closely related compound with similar chemical properties but different biological activities.

    7-Methylquinoline: Another related compound that lacks the chlorine atom, resulting in different reactivity and applications.

Uniqueness

8-Chloro-7-methylquinolin-2(1H)-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications.

Biological Activity

8-Chloro-7-methylquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8ClNO
  • Molecular Weight : 193.63 g/mol
  • CAS Number : 1694899-95-0

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it has selective activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for different bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>125

The compound's mechanism involves the inhibition of protein synthesis and nucleic acid production, which contributes to its bactericidal effects .

Antiviral Activity

Research indicates that this compound may also possess antiviral properties. Preliminary studies suggest it can inhibit viral replication in cell cultures, although specific viral targets and pathways remain under investigation.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown effectiveness against non-small cell lung cancer (NSCLC) cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway involved in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells .

Table 2 summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HCT-116 (Colon Cancer)12.3
HeLa (Cervical Cancer)15.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Apoptosis Induction : By disrupting signaling pathways such as PI3K/AKT/mTOR, it promotes programmed cell death in cancer cells.
  • Biofilm Disruption : Its ability to reduce biofilm formation in bacterial cultures enhances its efficacy as an antimicrobial agent .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound significantly reduced biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL .
  • Anticancer Activity in NSCLC Models : In vitro studies showed that treatment with the compound resulted in decreased viability of NSCLC cells, with observed apoptosis rates exceeding 70% at higher concentrations.
  • Inhibition of Viral Replication : Preliminary findings indicated that the compound could inhibit replication of certain viruses in vitro, suggesting potential as an antiviral therapeutic agent.

Properties

IUPAC Name

8-chloro-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-5-8(13)12-10(7)9(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZHNULARMFDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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